Norfenefrine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046710 | |
| Record name | Norfenefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-94-6, 15308-34-6 | |
| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esbuphon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Esbuphon | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norfenefrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Norfenefrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENEFRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Methodologies (1940s–1970s)
The earliest synthesis of norfenefrine hydrochloride was reported in U.S. Patent 2,312,916 (1943), which utilized m-hydroxyacetophenone as the starting material. The route involved bromination, amination with hexamethylenetetramine, and palladium-catalyzed hydrogenation. However, this method suffered from low yields (20–30%) and challenging purification due to byproduct formation. Subsequent European patents (FR856296, DE913779) extended the synthesis to five or six steps, further reducing practicality for industrial use.
A significant limitation of these early methods was the reliance on tert-butyl nitrite , a costly and hazardous reagent, as detailed in U.S. Patent 3,966,813. While this approach achieved a 70–80% yield over two steps, safety concerns and regulatory restrictions hindered its adoption.
Modern Synthetic Routes
Nitromethane-Based Addition-Hydrogenation
The contemporary synthesis, exemplified by CN1824645A (2006), employs m-hydroxybenzaldehyde as the starting material, offering superior atom economy and scalability. The protocol involves three stages:
Nitromethane Addition
Reagents :
-
Base: Sodium methoxide (NaOMe) or potassium hydroxide (KOH)
-
Solvent: Nitromethane (CH₃NO₂)
-
Temperature: 0°C → room temperature
The aldehyde undergoes nucleophilic addition with nitromethane in the presence of NaOMe/KOH, forming 3-(1-hydroxy-2-nitroethyl)phenol (Intermediate 2). This step achieves a 70.1–79.3% yield, depending on base selection and stoichiometry.
Catalytic Hydrogenation
Conditions :
-
Catalyst: 10% Pd/C (2–5 wt%)
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Solvent: Anhydrous methanol
-
Pressure: Ambient
-
Duration: 10–20 hours
Hydrogenation of the nitro group to an amine proceeds quantitatively, with a 95% yield of 3-(1-hydroxy-2-aminoethyl)phenol . The use of ambient pressure minimizes equipment costs compared to high-pressure systems.
Hydrochlorination
The free base is treated with dry HCl gas in ethyl acetate, yielding this compound as a crystalline solid.
Comparative Analysis of Methodologies
| Parameter | Early Methods (1943–1970s) | Modern Method (Post-2006) |
|---|---|---|
| Starting Material | m-Hydroxyacetophenone | m-Hydroxybenzaldehyde |
| Steps | 5–6 | 3 |
| Overall Yield | 20–30% | 68–75% |
| Hazardous Reagents | tert-Butyl nitrite, Br₂ | None |
| Scalability | Limited | Industrial-grade |
Optimization Strategies
Base Selection
The choice of base critically impacts the nitromethane addition:
Catalytic System Refinement
Pd/C loading can be reduced to 1 wt% without compromising reaction rate, provided mixing efficiency is optimized. Post-hydrogenation filtration through diatomaceous earth removes catalyst residues, ensuring product purity >98%.
Solvent Recovery
Ethyl acetate from the extraction phase is distilled and reused, reducing raw material costs by 15–20% in industrial settings.
Analytical Characterization
Structural Confirmation
Modern protocols employ:
Purity Assessment
| Method | Column | Mobile Phase | Purity Criteria |
|---|---|---|---|
| HPLC-DAD | HILIC (150 × 4.6 mm) | Acetonitrile/Ammonium acetate | ≥99.0% (UV 280 nm) |
| Ion Chromatography | Dionex IonPac AS11-HC | KOH gradient | Chloride content: 16.2% |
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| m-Hydroxybenzaldehyde | 45 |
| Pd/C Catalyst | 30 |
| Solvent Recovery | -15 (credit) |
Chemical Reactions Analysis
Norfenefrine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Clinical Applications
Hypotension Management
Norfenefrine hydrochloride is predominantly used in clinical settings to manage acute hypotensive states. By acting on alpha-1 adrenergic receptors, it induces vasoconstriction, thereby increasing blood pressure. This mechanism is particularly beneficial during surgeries or in patients experiencing severe infections where blood pressure stabilization is critical.
Stress Incontinence
Research has indicated that norfenefrine may be effective in treating female stress incontinence. A study demonstrated its acute effects on urethral closure function, showing promise in enhancing urethral pressure profiles in affected individuals .
Research Applications
Cardiovascular Studies
this compound has been utilized in various cardiovascular studies to understand its effects on heart function and vascular resistance. For instance, it has been assessed for its impact on isolated rabbit hearts, providing insights into its pharmacological profile compared to related compounds like phenylephrine .
Neurotransmitter Interaction Studies
Emerging research suggests that norfenefrine interacts not only with adrenergic pathways but also with dopaminergic and serotonergic systems. This multifaceted action opens avenues for exploring its potential effects on mood disorders and pain management.
Comparative Analysis with Related Compounds
The following table compares this compound with other sympathomimetics:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Norepinephrine | High | Vasopressor | Endogenous catecholamine; more potent than norfenefrine |
| Phenylephrine | Moderate | Nasal decongestant | Primarily acts on alpha-1 receptors; less CNS activity |
| Octopamine | High | Minor neurotransmitter | Structural isomer; less potent than norfenefrine |
| Metaraminol | Moderate | Hypotension treatment | Has both alpha and beta activity |
| Midodrine | Low | Orthostatic hypotension | Prodrug; converted to active form in the body |
Norfenefrine's unique position lies in its specific action on alpha-1 adrenergic receptors while being less potent than norepinephrine but more effective than some other sympathomimetics like phenylephrine and metaraminol .
Case Studies
Case Study 1: Management of Orthostatic Hypotension
A notable case involved a 71-year-old patient with treatment-resistant orthostatic hypotension. The administration of norfenefrine led to significant improvements in blood pressure stability during physical activities, showcasing its efficacy as a therapeutic agent in complex cases .
Case Study 2: Impact on Urethral Function
In a study involving six females with genuine stress incontinence, norfenefrine was administered orally in increasing doses. Profilometry results indicated a marked improvement in urethral closure function post-treatment, supporting its potential use in managing stress urinary incontinence .
Mechanism of Action
Norfenefrine hydrochloride acts as an α-adrenergic receptor agonist and sympathomimetic agent. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines like norepinephrine, thereby exerting its physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Norfenefrine hydrochloride belongs to the sympathomimetic class, which includes compounds like norepinephrine, epinephrine, phenylephrine, and terbutaline. Below is a detailed comparison based on receptor selectivity, clinical applications, metabolic effects, and pharmacokinetics.
Receptor Selectivity and Mechanism
Metabolic Effects
- Norfenefrine HCl: Induces a 3-fold increase in adipose tissue lipolysis, with insulin-mediated inhibition similar across patient groups .
- Norepinephrine: Causes a 4-fold lipolysis increase; insulin inhibition is less effective in type 2 diabetes (T2D) patients .
- Terbutaline : Increases lipolysis 2-fold but is counteracted by insulin .
Pharmacokinetics
Adverse Effects
- Norfenefrine HCl: Tachycardia, hypertension, nausea .
- Norepinephrine: Severe hypertension, arrhythmias, tissue necrosis .
- Epinephrine : Palpitations, tremors, hyperglycemia .
- Terbutaline : Hypokalemia, tremors, tachycardia .
Regulatory Status
- Norfenefrine HCl: Prohibited in sports by WADA due to its vasopressor effects .
- Norepinephrine/Epinephrine: Restricted in sports but permitted for therapeutic use with exemptions .
Research Findings and Data Tables
Table 1: Lipolytic Effects in Adipose Tissue
Table 2: Hemodynamic Effects
Biological Activity
Norfenefrine hydrochloride, also known as meta-octopamine, is a sympathomimetic agent primarily recognized for its role in treating hypotension and stress incontinence. This compound exhibits significant biological activity through its interaction with adrenergic receptors, particularly the alpha-adrenergic receptors. This article delves into the pharmacological properties, clinical applications, and research findings associated with this compound.
This compound has the following chemical characteristics:
- IUPAC Name : 3,β-dihydroxyphenethylamine hydrochloride
- Molecular Formula : C₈H₁₂ClNO₂
- Molar Mass : 189.64 g/mol
- CAS Number : 15308-34-6
The compound is a derivative of phenethylamine and is closely related to norepinephrine, which is a crucial neurotransmitter in the sympathetic nervous system. Its structure allows it to act as an agonist at α-adrenergic receptors, influencing vascular tone and blood pressure regulation.
Pharmacodynamics
Norfenefrine functions predominantly as an α₁-adrenergic receptor agonist , leading to vasoconstriction and increased blood pressure. The mechanism of action involves:
- Vasoconstriction : Activation of α₁ receptors on vascular smooth muscle cells results in contraction and narrowing of blood vessels.
- Increased Urethral Resistance : It enhances urethral closure pressure, making it effective in treating urinary incontinence.
Treatment of Hypotension
Norfenefrine is utilized clinically to manage hypotension, particularly in cases where other treatments may be less effective. Its efficacy has been compared to midodrine, another α-adrenergic agonist used for similar indications. In studies, norfenefrine has shown comparable effects on blood pressure elevation but with a different side effect profile .
Stress Incontinence
A notable application of norfenefrine is in the treatment of female stress incontinence. A double-blind placebo-controlled study involving 44 women demonstrated that norfenefrine significantly improved subjective and objective measures of incontinence. Specifically:
- 52% reported subjective improvement.
- 30% achieved continence based on stress tests.
- Maximum urethral closure pressure increased by 10% , indicating enhanced urethral resistance .
Research Findings
Recent studies have explored various aspects of norfenefrine's biological activity:
- Pharmacokinetics : Norfenefrine undergoes metabolism primarily to m-hydroxymandelic acid, impacting its pharmacokinetic profile and therapeutic efficacy .
- Safety Profile : Clinical evaluations have indicated a low incidence of side effects when using norfenefrine for stress incontinence compared to placebo treatments, suggesting it may be a safer alternative for patients .
- Analytical Methods : Advanced techniques such as high-performance liquid chromatography (HPLC) have been developed for assessing the purity and characterization of norfenefrine metabolites, which are essential for doping control in sports .
Data Table: Summary of Clinical Studies on this compound
Q & A
Basic Research Questions
Q. How is Norfenefrine Hydrochloride identified and characterized in experimental settings?
- Methodology :
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify the molecular structure (C₉H₁₃NO₃·HCl). Reference CAS No. 4779-94-6 and synonyms like 3-(2-amino-1-hydroxyethyl)phenol hydrochloride .
- Physical Properties : Characterize its solid-state form (white crystalline solid) via X-ray diffraction (XRD) and thermal analysis (DSC/TGA) .
- Purity Assessment : Employ HPLC with UV detection (e.g., 484 nm for absorbance) or LC-MS to quantify impurities, referencing pharmacopeial protocols for hydrochloride salts .
Q. What are the best practices for ensuring compound stability during storage?
- Methodology :
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid moisture, as hygroscopic properties may alter solubility .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via chromatographic methods .
Q. How can researchers mitigate risks during handling of this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, tightly sealed goggles, and respiratory filters during aerosol-generating procedures .
- Waste Disposal : Follow OSHA guidelines to prevent environmental contamination; neutralize acidic residues before disposal .
Advanced Research Questions
Q. How to design assays evaluating this compound’s α-adrenergic receptor binding affinity?
- Methodology :
- In Vitro Binding Assays : Use radioligand competition binding (e.g., [³H]-prazosin for α₁ receptors) in transfected HEK293 cells. Calculate IC₅₀ values and compare to endogenous agonists like norepinephrine .
- Functional Assays : Measure cAMP accumulation or calcium flux in GPCR-coupled systems to assess agonist/antagonist activity .
Q. What experimental strategies resolve discrepancies between in vivo and in vitro efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models using LC-MS/MS. Compare to in vitro metabolic stability (e.g., liver microsomes) .
- Dose-Response Optimization : Use factorial experimental design to adjust variables like administration route (oral vs. intravenous) and formulation (hydrogel vs. solution) .
Q. How to validate this compound’s role in stress incontinence models?
- Methodology :
- Animal Models : Employ female rodent models of intravesical pressure under stress conditions. Measure urethral resistance and leak point pressures pre/post-administration .
- Biomarker Analysis : Quantify urinary catecholamines (e.g., normetanephrine) via ELISA to correlate drug exposure with physiological effects .
Methodological Considerations for Data Reporting
- Reproducibility : Document detailed experimental protocols (e.g., HPLC column specifications: C18, 5 µm, 250 × 4.6 mm; flow rate 1.0 mL/min) to enable replication .
- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and sample size justification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
